![molecular formula C24H21N3O2 B3500324 N-(2-ethoxyphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500324.png)
N-(2-ethoxyphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(2-ethoxyphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the family of quinolinecarboxamide derivatives. It is commonly known as EPMQ, and it has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of EPMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. EPMQ has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
EPMQ has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, EPMQ has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPMQ is its potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. It is also relatively easy to synthesize and can be obtained in large quantities for laboratory experiments. However, one of the limitations of EPMQ is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several potential future directions for the study of EPMQ. One area of research could focus on the development of new analogs of EPMQ with improved solubility and bioavailability. Another area of research could investigate the potential use of EPMQ as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial and fungal infections. Additionally, further studies could explore the mechanisms of action of EPMQ and its potential applications in other areas of medicine and biotechnology.
Scientific Research Applications
EPMQ has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, EPMQ has also been found to exhibit significant antibacterial and antifungal activity, indicating its potential use as an antimicrobial agent.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-22-10-5-4-9-20(22)27-24(28)19-15-21(17-11-13-25-14-12-17)26-23-16(2)7-6-8-18(19)23/h4-15H,3H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUZUJCPJNTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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